Methyl 5-carbamoylfuran-3-carboxylate
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Overview
Description
Methyl 5-carbamoylfuran-3-carboxylate is a chemical compound with the molecular formula C7H7NO4 and a molecular weight of 169.13 g/mol . It is a furan derivative, characterized by a furan ring substituted with a carbamoyl group at the 5-position and a carboxylate ester at the 3-position. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-carbamoylfuran-3-carboxylate typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 5-carbamoylfuran-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-carbamoylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of functionalized furan derivatives .
Scientific Research Applications
Methyl 5-carbamoylfuran-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-carbamoylfuran-3-carboxylate is not fully elucidated. its biological effects are believed to be mediated through interactions with specific molecular targets and pathways. For instance, its potential antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . Further research is needed to fully understand the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Methyl 5-carbamoylfuran-2-carboxylate: Similar structure but with the carbamoyl group at the 2-position.
Ethyl 5-carbamoylfuran-3-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 5-carbamoylthiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: Methyl 5-carbamoylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of a carbamoyl group and a carboxylate ester makes it a versatile intermediate in organic synthesis and a valuable compound for research applications .
Properties
IUPAC Name |
methyl 5-carbamoylfuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-11-7(10)4-2-5(6(8)9)12-3-4/h2-3H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXLWWIOGRZFLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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